(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid
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Overview
Description
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and difluoromethoxy groups. It is known for its versatility and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-chloro-4-(difluoromethoxy)iodobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkenes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation of the boronic acid group
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Chloro-4-(difluoromethoxy)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-4-fluorophenyl)boronic acid
- (4-Trifluoromethyl)phenylboronic acid
- (3-Trifluoromethyl)phenylboronic acid
Uniqueness
(3-Chloro-4-(difluoromethoxy)phenyl)boronic acid is unique due to the presence of both chlorine and difluoromethoxy substituents on the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
[3-chloro-4-(difluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF2O3/c9-5-3-4(8(12)13)1-2-6(5)14-7(10)11/h1-3,7,12-13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNMUKAJMCSMPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)F)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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